

Technical Guide to 2-Undecene: Properties, Synthesis, and Analysis

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Compound of Interest

Compound Name: 2-Undecene

Cat. No.: B8481262

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-undecene**, an unsaturated hydrocarbon of interest in various fields of chemical research and development. This document details the physicochemical properties of its isomers, outlines experimental protocols for its synthesis and analysis, and explores its role in biological systems.

Core Data and Physicochemical Properties

2-Undecene ($C_{11}H_{22}$) is an alkene that exists as a mixture of geometric isomers, primarily the (E)- and (Z)-configurations. The CAS Registry Number for the isomeric mixture is 2244-02-2. The properties of the individual stereoisomers are distinct and are summarized below.

Property	(E)-2-Undecene	(Z)-2-Undecene	2-Undecene (Isomer Mixture)
CAS Registry Number	693-61-8	821-96-5	2244-02-2
Molecular Formula	C ₁₁ H ₂₂	C ₁₁ H ₂₂	C ₁₁ H ₂₂
Molecular Weight	154.30 g/mol	154.30 g/mol	154.30 g/mol
Boiling Point	193 °C[1]	196.1 °C	Not available
Melting Point	-48 °C[1]	-66.5 °C	Not available
Density	0.773 g/mL[1]	0.757 g/mL[2]	Not available
Refractive Index	1.433[1]	1.434[2]	Not available

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and characterization of **2-undecene** isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of (E)- and (Z)-**2-undecene** are distinguished by the chemical shifts and coupling constants of the olefinic protons.

- For the (E)-isomer, the olefinic protons are expected to show a larger coupling constant (typically 12-18 Hz) characteristic of a trans-configuration.
- For the (Z)-isomer, a smaller coupling constant (typically 6-12 Hz) is expected for the cis-olefinic protons.

¹³C NMR: The chemical shifts of the allylic and vinylic carbons differ between the (E) and (Z) isomers due to stereoelectronic effects. The carbons of the alkyl chain will also show slight variations.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectra of both (E)- and (Z)-**2-undecene** are characterized by a molecular ion peak (M^+) at m/z 154. The fragmentation patterns are dominated by cleavage at the allylic position and a series of losses of alkyl fragments.

Infrared (IR) Spectroscopy

The IR spectra of **2-undecene** isomers exhibit characteristic bands for C-H and C=C bonds.

- C-H stretch (alkenyl): A peak is typically observed just above 3000 cm^{-1} .
- C=C stretch: A weak to medium intensity peak appears in the region of $1670\text{-}1640\text{ cm}^{-1}$. The exact position can vary slightly between the isomers.
- C-H bend (out-of-plane): This band is particularly diagnostic for the stereochemistry. The (E)-isomer shows a strong band around 965 cm^{-1} , while the (Z)-isomer shows a medium-to-strong band around 700 cm^{-1} .

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of **2-undecene**.

Stereoselective Synthesis via Wittig Reaction

The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes. The stereochemical outcome is highly dependent on the nature of the ylide and the reaction conditions.

- Synthesis of (Z)-**2-Undecene** (using a non-stabilized ylide):
 - Preparation of the Phosphonium Ylide: To a suspension of nonyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equivalents) at $-78\text{ }^\circ\text{C}$. Allow the mixture to warm to room temperature and stir for 1 hour to form the deep red ylide solution.
 - Reaction with Aldehyde: Cool the ylide solution to $-78\text{ }^\circ\text{C}$ and add acetaldehyde (1.0 equivalent) dropwise.

- Work-up: After the reaction is complete (monitored by TLC), quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Purification: The crude product is purified by flash column chromatography on silica gel using hexanes as the eluent to afford **(Z)-2-undecene**.
- Synthesis of **(E)-2-Undecene** (Schlosser Modification):
 - Follow the procedure for the synthesis of the (Z)-isomer until the addition of the aldehyde is complete.
 - Isomerization: To the reaction mixture at -78 °C, add a second equivalent of a strong base (e.g., n-butyllithium). Allow the mixture to warm to room temperature and then re-cool to -78 °C.
 - Protonation: Quench the reaction with a proton source such as tert-butanol.
 - Work-up and Purification: Follow the work-up and purification steps described for the (Z)-isomer.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the separation and identification of **2-undecene** isomers.

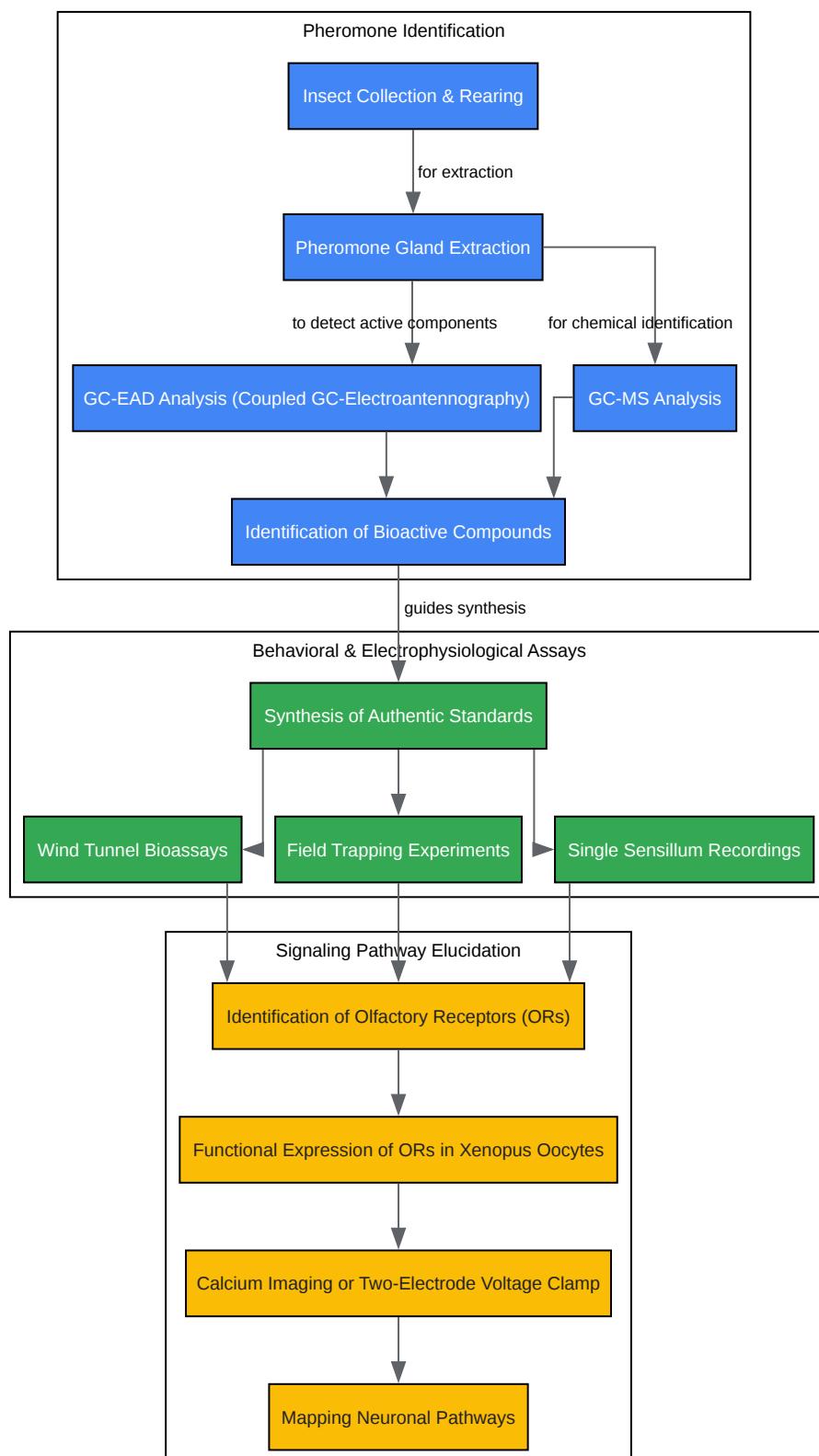
- Sample Preparation: Dilute the sample containing **2-undecene** in a volatile solvent such as hexane or dichloromethane to an appropriate concentration (e.g., 100 ppm).
- GC-MS Parameters:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating the isomers.
 - Injector: Split/splitless injector at 250 °C. A split ratio of 50:1 is typical.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 250 °C.
 - Hold at 250 °C for 5 minutes.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-300.
 - Ion Source Temperature: 230 °C.
- Data Analysis: The (Z)-isomer will typically have a slightly shorter retention time than the (E)-isomer on a non-polar column. The mass spectra can be compared to a library (e.g., NIST) for confirmation.

Biological Activity and Signaling

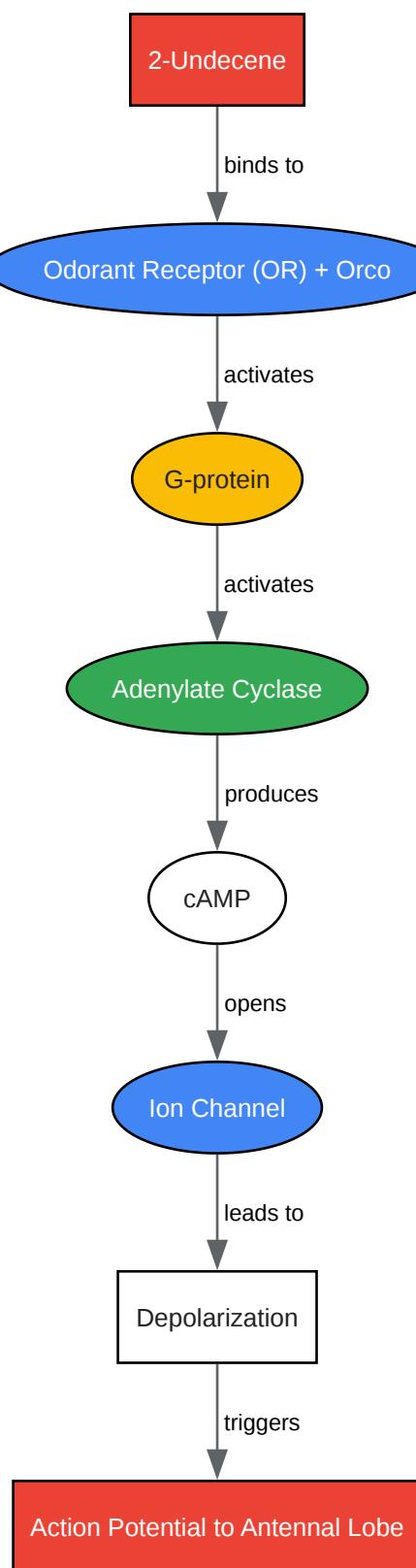
Recent studies suggest that undecene isomers may play a role in insect chemical communication. **2-Undecene** has been investigated as a potential component of insect pheromones, which are chemical signals that trigger a natural response in another member of the same species.

The general workflow for identifying a compound as a pheromone component and its subsequent signaling pathway is outlined below.

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Workflow for Pheromone Identification and Signaling Pathway Analysis.

The diagram illustrates that after identifying a potential pheromone component like **2-undecene** through analytical techniques, its biological activity is confirmed through behavioral and electrophysiological assays. Subsequent research can then focus on identifying the specific olfactory receptors and neuronal pathways involved in its detection and processing.

[Click to download full resolution via product page](#)**Simplified Insect Olfactory Signaling Pathway.**

This diagram depicts a generalized pathway where a pheromone molecule, such as **2-undecene**, binds to an odorant receptor complex on the surface of an olfactory sensory neuron. This binding event initiates a G-protein-coupled signaling cascade, leading to the opening of ion channels, depolarization of the neuron, and the generation of an action potential that is transmitted to the brain for processing.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions. All chemical handling should be performed in accordance with appropriate safety guidelines.

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References

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